3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1000340-17-9) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine (C3), chlorine (C5), and methyl (C6) groups. This compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing kinase inhibitors and receptor ligands due to its electron-deficient aromatic system, which facilitates regioselective functionalization . Its molecular formula is C₇H₄BrClN₂, with a molecular weight of 246.48 g/mol. The methyl group enhances lipophilicity, while the halogen atoms (Br, Cl) enable cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig for further derivatization .
Properties
IUPAC Name |
3-bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-7(10)2-5-6(9)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNATGJYATUIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646865 | |
| Record name | 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-17-9 | |
| Record name | 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Cyclization
- Starting from 5-bromo-3-iodo-2-aminopyridine, a regioselective Sonogashira coupling with trimethylsilylacetylene yields an alkynyl intermediate.
- This intermediate undergoes reductive ring closure with a strong base such as potassium tert-butoxide to form the pyrrolo[2,3-b]pyridine core.
- Halogenation at specific positions is achieved using reagents like N-bromosuccinimide (NBS) or fuming nitric acid for nitration, followed by substitution reactions to introduce bromine and chlorine atoms at positions 3 and 5, respectively.
Methylation
- The methyl group at position 6 can be introduced via methylation of the pyrrolo[2,3-b]pyridine core using sodium hydride and methyl iodide, affording the 6-methyl derivative.
Suzuki Coupling and Functional Group Transformations
- Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl groups at position 5, often using arylboronic acids.
- Nitro groups introduced by nitration at position 3 can be reduced catalytically to amines, which serve as intermediates for further functionalization.
- Protection and deprotection strategies, such as tosylation of the pyrrole nitrogen, are used to improve regioselectivity and yield in subsequent coupling reactions.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sonogashira Coupling | 5-bromo-3-iodo-2-aminopyridine, TMS-acetylene, Pd catalyst | Alkynyl intermediate |
| 2 | Reductive Ring Closure | Potassium tert-butoxide | Pyrrolo[2,3-b]pyridine core |
| 3 | Halogenation (Bromination) | N-bromosuccinimide (NBS) | Bromination at position 3 |
| 4 | Halogenation (Chlorination) | Chlorination reagents (varied) | Chlorination at position 5 |
| 5 | Methylation | NaH, MeI | Introduction of methyl group at position 6 |
| 6 | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl substitution at position 5 |
| 7 | Nitration and Reduction | Fuming nitric acid; catalytic hydrogenation | Nitro to amino group conversion |
| 8 | Protection/Deprotection | Tosyl chloride, base | Pyrrole nitrogen protection/deprotection |
Research Findings and Optimization
- The use of potassium tert-butoxide as a base in the reductive ring closure step improves reaction cleanliness and yield compared to sodium hydride.
- Fuming nitric acid is preferred over mixed acid nitration for selective nitration at position 3, facilitating easier isolation of the nitro derivative.
- Protection of the pyrrole nitrogen as a tosyl group enhances regioselectivity in Suzuki coupling reactions and prevents side reactions.
- Catalytic hydrogenation of nitro intermediates to amines is conducted without purification due to the instability of amino derivatives, which are then immediately used for further coupling.
- Methylation at position 6 is efficiently achieved with sodium hydride and methyl iodide, providing the key methyl-substituted intermediate.
Data Table: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, TMS-acetylene | 70-85 | Regioselective formation of alkynyl intermediate |
| Reductive Ring Closure | Potassium tert-butoxide | 75-90 | Cleaner reaction, improved yield over NaH |
| Nitration | Fuming nitric acid | 60-80 | Nitro derivative precipitates for easy isolation |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | 65-85 | High regioselectivity with tosyl protection |
| Catalytic Hydrogenation | Pd/C, H2 | 80-90 | Amino derivatives unstable, used immediately |
| Methylation | NaH, MeI | 70-80 | Efficient introduction of methyl group |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 3 and chlorine at position 5 participate in nucleophilic substitution reactions under varying conditions:
Example:
Suzuki-Miyaura coupling at C3-Br with phenylboronic acid ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), K₂CO₃, dioxane/H₂O) produces 3-aryl analogs, critical for medicinal chemistry applications .
Cross-Coupling Reactions
The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-couplings:
a. Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
-
Outcome : Installation of secondary amines at C3 with 70-90% efficiency .
b. Direct Arylation
-
Conditions : Pd(OAc)₂, PivOH, K₂CO₃, DMAc, 120°C
-
Scope : Enables C-H functionalization at adjacent positions without pre-functionalization .
Oxidation of the Methyl Group (C6)
| Reagent | Product | Selectivity |
|---|---|---|
| KMnO₄, H₂O, 80°C | 6-Carboxylic acid derivative | >90% |
| SeO₂, dioxane, reflux | 6-Formyl derivative | 75% |
The methyl group oxidizes regioselectively without affecting halogen substituents .
Ring Reduction
-
Catalytic Hydrogenation (H₂, Pd/C, EtOH): Partially reduces the pyrrole ring, yielding dihydro derivatives while retaining halogens .
Halogen Exchange Reactions
The chlorine atom undergoes nucleophilic displacement under harsh conditions:
| Reagent | Conditions | New Substituent |
|---|---|---|
| NaSMe | DMF, 150°C, 24 h | -SMe |
| CuCN | NMP, 200°C, microwave | -CN |
Comparative Reactivity of Structural Analogs
Data from diverse studies reveal position-dependent reactivity:
Stability Under Synthetic Conditions
Scientific Research Applications
Synthetic Routes
Several synthetic pathways have been proposed for the preparation of this compound, which include:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles under suitable conditions.
- Electrophilic Aromatic Substitution : The compound can react with electrophiles due to the electron-withdrawing nature of the halogens.
Anticancer Activity
Research indicates that compounds structurally related to 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine may exhibit anticancer properties. For instance, similar pyrrolopyridine derivatives have shown efficacy against various cancer cell lines by influencing pathways related to cell proliferation and apoptosis.
Neuroprotective Effects
There are preliminary findings suggesting that derivatives of this compound may possess neuroprotective effects. This potential is linked to their ability to interact with specific protein targets involved in neurodegenerative diseases.
Antimicrobial Properties
Some analogs of 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated antimicrobial activity. This suggests that further exploration of its derivatives could lead to the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in various types of cancer . The inhibition occurs through binding to the active site of the enzyme, preventing its normal function and thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains both bromine and chlorine substituents, which influence its biological activity and reactivity. Understanding its biological mechanisms can pave the way for developing novel therapeutic agents.
- Molecular Formula : CHBrClN
- Molecular Weight : 245.5 g/mol
- IUPAC Name : 3-bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
The biological activity of 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is largely attributed to its ability to interact with specific protein targets. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis, potentially acting as an inhibitor of various kinases involved in cancer progression.
Potential Targets:
- Fibroblast Growth Factor Receptors (FGFRs) - Involved in tumor growth and angiogenesis.
- Dynamin-related Protein 1 (Drp1) - Plays a role in mitochondrial fission and apoptosis.
Biological Activity
Research indicates that compounds structurally similar to 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine exhibit various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
A comparative study highlighted the anticancer effects of several pyrrolo[2,3-b]pyridine derivatives, including the target compound:
| Compound Name | Notable Activities |
|---|---|
| 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | Anticancer activity |
| 5-Bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | Antimicrobial properties |
| 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | Potential neuroprotective effects |
Case Studies
Case Study 1: Inhibition of FGFRs
In vitro studies demonstrated that derivatives of 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine showed significant inhibition of FGFR activity. The results indicated that these compounds could reduce cell proliferation in cancer cell lines.
Case Study 2: Antimicrobial Properties
Research conducted on similar pyrrole derivatives revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, showcasing the potential of these compounds as antibacterial agents.
Synthesis and Derivatives
The synthesis of 3-Bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves selective halogenation of a pyrrolopyridine precursor under controlled conditions. This method allows for the efficient production of the compound while maintaining high purity levels.
Synthetic Routes:
- Bromination and Chlorination - Utilizing bromine and chlorine reagents.
- Solvent Systems - Common solvents include dichloromethane or acetonitrile at low temperatures for selectivity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic halogenation. A validated protocol involves reacting 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20°C for 4 hours, achieving near-quantitative yields . Key factors include:
- Solvent selection : Polar aprotic solvents like DMF enhance bromination efficiency.
- Stoichiometry : A 1:1 molar ratio of substrate to NBS minimizes side products.
- Temperature control : Room temperature avoids decomposition of sensitive intermediates.
- Purification : Silica gel chromatography (e.g., CH₂Cl₂/EtOAc gradients) isolates the product.
Q. How is the structural integrity of 3-bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H NMR : Peaks for aromatic protons (δ 8.5–9.0 ppm), methyl groups (δ 2.5–3.0 ppm), and NH protons (δ ~13 ppm, broad) confirm substitution patterns .
- ¹³C NMR : Distinct signals for C-Br (~110 ppm) and C-Cl (~125 ppm) validate halogen positions .
- HRMS : Exact mass matching ([M+H]⁺ calculated vs. observed) ensures molecular formula accuracy .
Q. What strategies mitigate competing side reactions during halogenation of pyrrolopyridine scaffolds?
- Methodological Answer : To suppress over-bromination or ring degradation:
- Protective groups : Temporarily shield reactive NH groups (e.g., via Boc protection) before halogenation .
- Radical scavengers : Additives like TEMPO reduce radical-mediated side reactions during NBS bromination .
- Stepwise halogenation : Sequential introduction of Cl and Br via orthogonal methods (e.g., chlorination with SOCl₂ followed by NBS bromination) improves regioselectivity .
Advanced Research Questions
Q. How does the electronic and steric profile of 3-bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine influence its reactivity in cross-coupling reactions?
- Methodological Answer : The compound serves as a versatile intermediate in Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Electronic effects : The electron-withdrawing Cl and Br substituents activate the C3 position for palladium-catalyzed coupling .
- Steric hindrance : The 6-methyl group may slow coupling at C5; optimizing ligands (e.g., XPhos) enhances reactivity .
- Case study : Coupling with arylboronic acids (e.g., 3-thienylboronic acid) achieves >95% yield under Pd(PPh₃)₄ catalysis in toluene/EtOH .
Q. What are the structure-activity relationships (SARs) of pyrrolo[2,3-b]pyridine derivatives in kinase inhibition?
- Methodological Answer : Systematic SAR studies reveal:
- Halogen positioning : Br at C3 and Cl at C5 synergistically enhance binding to kinase ATP pockets (e.g., JAK3 inhibitors) by forming halogen bonds with backbone carbonyls .
- Methyl substitution : The 6-methyl group improves metabolic stability without steric clashes in hydrophobic kinase subpockets .
- Functionalization : Adding substituents at C7 (e.g., nitriles or amines) modulates selectivity between kinase families (e.g., BTK vs. EGFR) .
Q. How can computational methods predict the reactivity of 3-bromo-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Density functional theory (DFT) and molecular docking guide SNAr optimization:
- Charge analysis : Natural Bond Orbital (NBO) calculations identify C3 as the most electrophilic site due to Br's inductive effect .
- Transition state modeling : Predicts activation barriers for SNAr with amines or thiols, aiding in solvent selection (e.g., DMSO accelerates SNAr via polar transition-state stabilization) .
- Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for pyrrolo[2,3-b]pyridine bromination: How to reconcile conflicting data?
- Analysis : Variations arise from substrate purity, solvent drying, and NBS source. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
